4-Morpholino-3-nitrobenzoic Acid
Overview
Description
4-Morpholino-3-nitrobenzoic acid (MNBA) is an organic compound that is widely used in the field of research and industry due to its versatile properties. It is a member of morpholines and is an aromatic compound .
Synthesis Analysis
The synthesis of 4-Morpholino-3-nitrobenzoic Acid could involve a multi-step synthetic sequence . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of 4-Morpholino-3-nitrobenzoic Acid is C11H12N2O5. It has an average mass of 252.223 Da and a monoisotopic mass of 252.074615 Da . The vibrational frequencies along with corresponding intensities have been computed using the Density Functional Theory (DFT) employing B3LYP/6-311++G basis set .Chemical Reactions Analysis
The chemical reactions involving 4-Morpholino-3-nitrobenzoic Acid could be complex and may involve multiple steps. For instance, it can be used in the synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles . It can also be used in the synthesis of new copper (II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Morpholino-3-nitrobenzoic Acid include a density of 1.4±0.1 g/cm3, boiling point of 477.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Scientific Research Applications
1. Application in Crystallography and Molecular Docking Studies
- Methods : Single crystals of 4-A3NBA polymorphic structure were obtained by the slow evaporation method. The structure was studied by IR and UV spectroscopy, thermogravimetric analysis, elemental analysis, as well as Hirshfeld surface analysis and Molecular Docking .
- Results : Two independently crystallographically distinct molecules that differ only slightly in their geometrical properties make up the compound’s asymmetric unit . According to molecular docking experiments, the ligand has a strong propensity to bind to KDM4 proteins .
2. Application in Enzymatic Reactions and Organic Synthesis
Safety And Hazards
properties
IUPAC Name |
4-morpholin-4-yl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREBONXEMNOUKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392190 | |
Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholino-3-nitrobenzoic Acid | |
CAS RN |
26577-59-3 | |
Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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